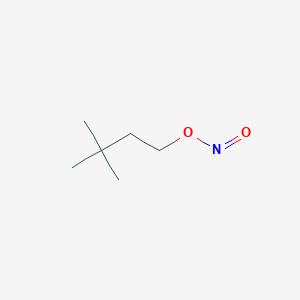
3,3-Dimethylbutyl nitrite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylbutyl nitrite is an organic compound with the molecular formula C6H13NO2. It is a nitrite ester derived from 3,3-dimethylbutanol. This compound is known for its applications in various chemical reactions and industrial processes. It is a colorless to pale yellow liquid with a characteristic odor.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylbutyl nitrite typically involves the esterification of 3,3-dimethylbutanol with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the nitrite ester. The general reaction can be represented as follows:
3,3-Dimethylbutanol+Nitrous Acid→3,3-Dimethylbutyl Nitrite+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of nitrous acid to a solution of 3,3-dimethylbutanol. The reaction is typically carried out in a reactor equipped with cooling systems to maintain the desired temperature and prevent decomposition of the product. The resulting nitrite ester is then purified through distillation.
化学反应分析
Types of Reactions: 3,3-Dimethylbutyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrites or other derivatives.
科学研究应用
3,3-Dimethylbutyl nitrite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrite metabolism.
Medicine: Investigated for its potential therapeutic applications, including vasodilation and treatment of certain medical conditions.
Industry: Utilized in the production of other chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3,3-dimethylbutyl nitrite involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscles and dilates blood vessels. This action is mediated through the activation of the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP) in the cells. The elevated cGMP levels lead to smooth muscle relaxation and vasodilation.
相似化合物的比较
Amyl Nitrite: Another nitrite ester with similar vasodilatory effects.
Butyl Nitrite: Shares similar chemical properties and applications.
Isobutyl Nitrite: Used in similar industrial and medical applications.
**
属性
CAS 编号 |
24330-48-1 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC 名称 |
3,3-dimethylbutyl nitrite |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4-5-9-7-8/h4-5H2,1-3H3 |
InChI 键 |
QOBYXWJFHUFUFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCON=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
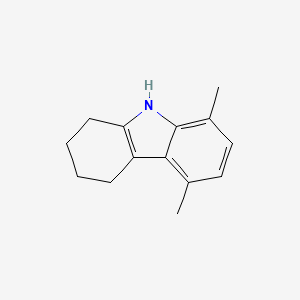
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
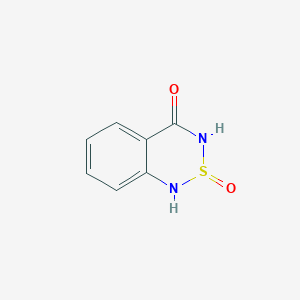
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
![11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride](/img/structure/B14684669.png)
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)
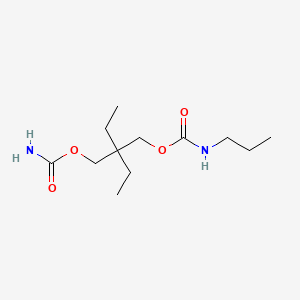
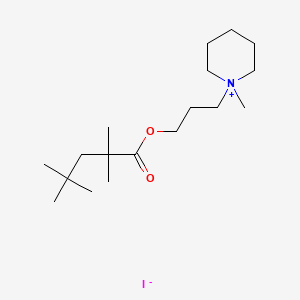
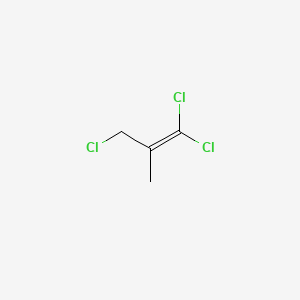
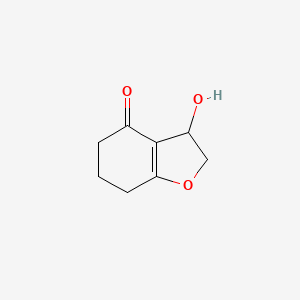
![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
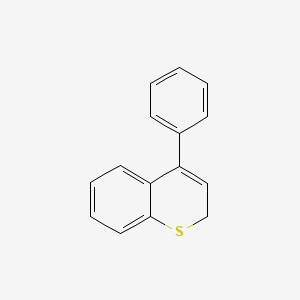
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
